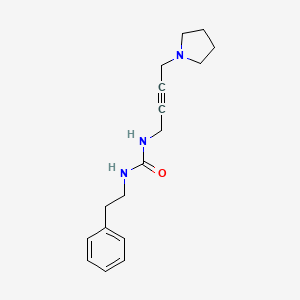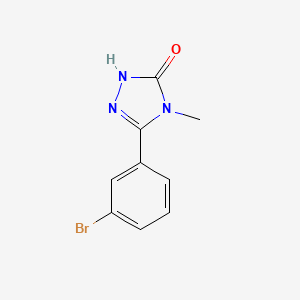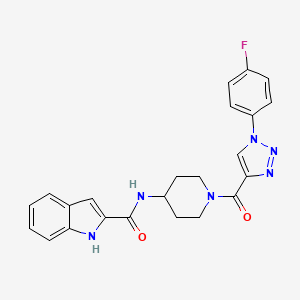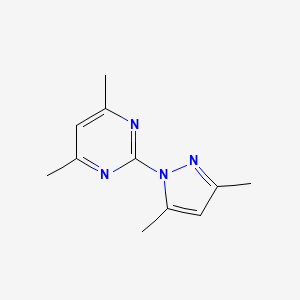![molecular formula C10H14F3N3 B2960221 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 925580-00-3](/img/structure/B2960221.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a trifluoromethyl group and a cyclopropyl group. The molecule also contains a propylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it’s reacted. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique
Reactivity in Catalyzed Arylations
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine and similar compounds have been explored for their reactivity in palladium-catalyzed direct arylations. Pyrazole derivatives bearing a cyclopropyl group at the C3-position and an amino substituent at C5 have been employed in such reactions, demonstrating successful couplings without decomposing the cyclopropyl unit. This process is facilitated by air-stable PdCl(C3H5)(dppb) catalysts, showcasing the molecule's utility in synthesizing C4-arylated pyrazoles across a variety of functional groups on the aryl bromide (Sidhom, Soulé, Doucet, & Allouche, 2018).
Antioxidant Properties
Research into fused pyrazole derivatives bearing the indole moiety, akin to this compound, has shown potential antioxidant properties. These compounds have been synthesized as potential antioxidant agents, with some members of the pyrazolo[1,5-a]pyrimidine series displaying better activities compared to those in the pyrazolotriazine series, indicating their relevance in studying oxidative stress and potential therapeutic applications (El‐Mekabaty, Etman, & Mosbah, 2016).
Anticancer Activity
A series of 1,3,5-triazine-containing 2-pyrazoline derivatives, which could include structures related to this compound, was synthesized and tested for their anticancer activity. Several compounds showed significant GI50 values across various human tumor cell lines, suggesting the molecule's framework could be valuable in developing new anticancer agents (Moreno et al., 2018).
Role in Synthesis of Cyclopropenes
The trifluoromethyl group in compounds similar to this compound has been shown to play a crucial role in the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes. This process, which does not require a metal catalyst, highlights the molecule's potential in synthetic organic chemistry, particularly in the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPEVVRIXKWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)



![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)



![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)
